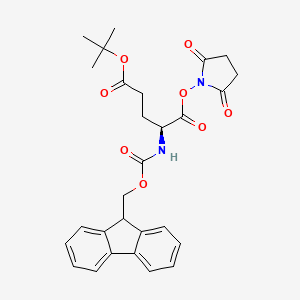

Fmoc-Glu(Otbu)-Osu

Übersicht

Beschreibung

Fmoc-Glu(Otbu)-Osu is a novel amino acid derivative which has been developed as a reagent for the synthesis of peptides and proteins. It is a fluorinated amino acid and is a derivative of glutamate. This compound is an important reagent for the synthesis of peptides and proteins due to its unique properties, such as its low toxicity, high stability, and low reactivity.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

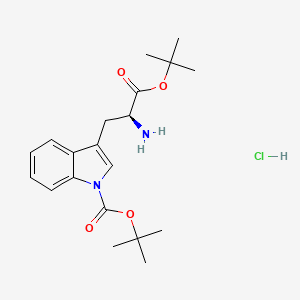

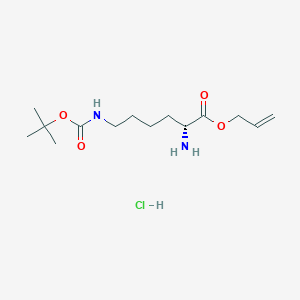

Fmoc-Glu(Otbu)-Osu: wird hauptsächlich als Baustein in der Festphasenpeptidsynthese (SPPS) {svg_1} verwendet. Es ist so konzipiert, dass es die Amingruppe während des Syntheseprozesses schützt und die sequenzielle Addition von Aminosäuren ermöglicht, um Peptide zu bilden.

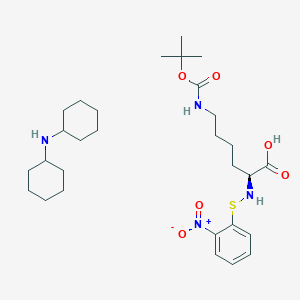

Selektiver Schutz

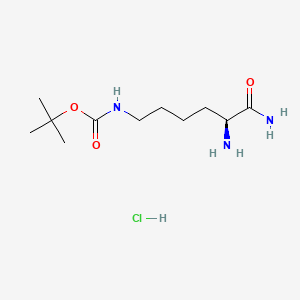

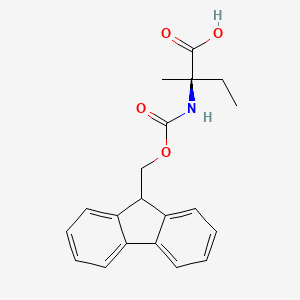

Diese Verbindung ermöglicht den selektiven Schutz der Glutaminsäure-Seitenkette {svg_2}. Dies ist entscheidend bei der Synthese von Peptiden, bei denen bestimmte Seitenkettenfunktionalitäten reaktionsfähig bleiben müssen, um weitere chemische Modifikationen zu ermöglichen.

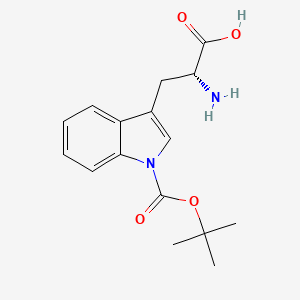

Synthese von γ-Glutamylpeptiden

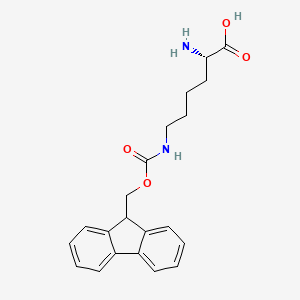

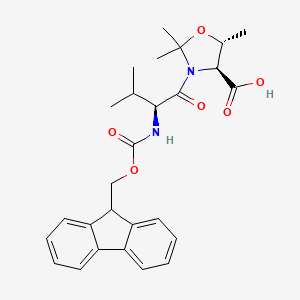

Es erleichtert die Synthese von γ-Glutamylpeptiden {svg_3}. Nachdem die Seitenkettencarboxygruppe mit einem Amin oder Alkohol kondensiert wurde, können die α-Amino- und Carboxylfunktionen selektiv entschützt werden, was die Bildung von Peptiden mit einer Glutamyleinheit ermöglicht.

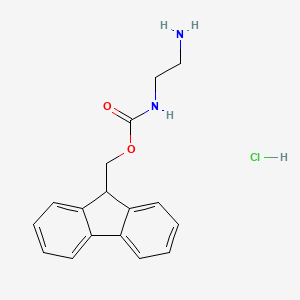

Bibliotheksynthese

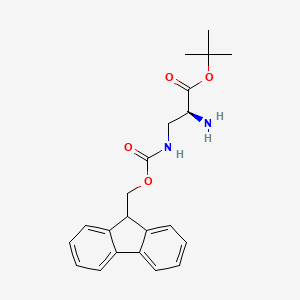

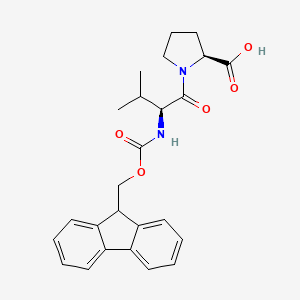

“this compound” wird in der Bibliotheksynthese {svg_4} verwendet. Dies ist eine Technik zur Erstellung großer Sammlungen von Peptiden, die auf biologische Aktivität untersucht werden können, was in der Arzneimittelforschung unerlässlich ist.

Verzweigte Peptidketten

Die Verbindung ist maßgeblich an der Bildung von verzweigten Peptidketten {svg_5} beteiligt. Durch den Schutz der Seitenkette der Glutaminsäure können Forscher komplexe Peptidstrukturen erzeugen, die natürliche Proteine genauer nachahmen.

Lactambrückenbildung

Es wird verwendet, um Lactambrücken {svg_6} zu bilden, bei denen es sich um cyclische Amidbindungen innerhalb einer Peptidkette handelt. Diese Brücken können die Sekundärstruktur des Peptids stabilisieren und seine biologische Aktivität beeinflussen.

Entwicklung von Peptidomimetika

This compound: ist wertvoll bei der Entwicklung von Peptidomimetika {svg_7}. Dies sind Moleküle, die die Struktur und Funktion von Peptiden nachahmen, aber eine erhöhte Stabilität gegenüber enzymatischem Abbau aufweisen.

Konjugation mit anderen Molekülen

Schließlich wird es für die Konjugation von Peptiden mit anderen Molekülen {svg_8} verwendet. Dies ist wichtig für die Entwicklung gezielter Therapien, bei denen ein Peptid ein Medikament zu einem bestimmten Zell- oder Gewebetyp leiten kann.

Wirkmechanismus

Target of Action

Fmoc-Glu(Otbu)-Osu, also known as Fmoc-L-glutamic acid 5-tert-butyl ester, is primarily used as a building block in peptide synthesis . Its primary targets are the amine groups of amino acids in the peptide chain . The compound plays a crucial role in protecting these amine groups during the synthesis process .

Mode of Action

This compound interacts with its targets (amine groups) by forming peptide bonds in a process known as Fmoc solid-phase peptide synthesis . The Fmoc group of the compound provides protection to the amine groups during the coupling reactions. After the coupling process, the Fmoc group can be selectively removed, allowing the next amino acid to be added to the growing peptide chain .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis . This compound facilitates the formation of peptide bonds, which are crucial for creating the primary structure of proteins. The downstream effects of this pathway include the synthesis of complex proteins with diverse biological functions.

Pharmacokinetics

Its solubility in organic solvents like dmf and acetonitrile is crucial for its role in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with protected amine groups . These peptides can then be further processed or modified as needed for various biochemical applications, including the production of proteins, enzymes, and other bioactive molecules.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide bond formation . Moreover, the compound should be stored at a temperature between 2-8°C to maintain its stability . The presence of certain solvents or reagents can also impact the compound’s efficacy in peptide synthesis .

Eigenschaften

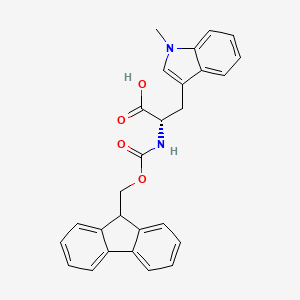

IUPAC Name |

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXJIYSGLYYEHH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)